molecular formula C15H22ClNO4 B1670800 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide CAS No. 55104-39-7

7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide

Cat. No. B1670800
CAS RN: 55104-39-7
M. Wt: 315.79 g/mol
InChI Key: KTIQCDLYPPAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide” is represented by the InChI code: 1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide” include a molecular weight of 315.8 g/mol . The compound should be stored at a temperature of 28°C .

Scientific Research Applications

Pharmacological Effects

  • Phthalides like 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide have shown potential in various pharmacological aspects. Research indicates that certain phthalides are active in increasing coronary blood flow, suggesting potential cardiovascular benefits (Wang et al., 1984).

Anti-inflammatory Properties

  • Some studies have identified that certain phthalides exhibit significant anti-inflammatory activities. For instance, derivatives of phthalides have been synthesized and found to inhibit nitric oxide production in microglial and macrophage cells, indicating their anti-inflammatory potential (Ortega et al., 2022).

Fungistatic Activity

  • Phthalides, including derivatives similar to 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide, have been evaluated for their fungistatic activity. A study utilizing microbial synthesis methods found certain phthalides displaying inhibitory effects on clinical strains of Candida albicans (Gach et al., 2021).

Antioxidant Properties

  • Phthalides have also been studied for their antioxidant properties. The synthesis and evaluation of 3-Arylphthalides, for example, have shown promising antioxidant activities, underscoring the potential application of these compounds in therapeutic contexts (Ortega et al., 2022).

Biological Significance in Plants

  • Phthalides occur naturally in plants and are responsible for various biological activities. Their isolation and characterization from plants like Ligusticum wallichii and Pittosporum illicioides have provided insights into their natural roles and potential medicinal applications (Wang et al., 1984; Chou et al., 2008).

Cancer Therapy

  • Some phthalide derivatives have been evaluated for their potential in cancer therapy, particularly in photodynamic therapy. These compounds' ability to generate singlet oxygen upon irradiation makes them candidates for targeted cancer treatment (Brasseur et al., 1994).

Environmental Impact

  • While not directly related to 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide, it's important to note the environmental presence and impact ofphthalates in general. Phthalates are widely used as plasticizers and have become ubiquitous environmental contaminants. Their presence in the environment raises concerns about the potential health effects on human populations, as indicated in studies on phthalates like DEHP and DBP (Hauser & Calafat, 2005).

Molecular Recognition and Binding

  • Phthalides have been studied for their molecular recognition properties. For example, derivatives of p-tert-butyl thiacalix[4]arenes have shown the ability to selectively bind phthalic acid, demonstrating the potential for selective molecular interactions and applications in chemical sensing or separation technologies (Nosov & Stoikov, 2014).

Synthesis Methods

  • The development of efficient synthesis methods for phthalide derivatives, including those similar to 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide, has been a significant area of research. Such methods are crucial for the production and study of these compounds in various biological and medicinal contexts. Innovative approaches have been developed for the synthesis of enantioenriched phthalide derivatives (Niedek et al., 2016).

Safety And Hazards

The safety data sheet for “7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide” indicates that it causes serious eye irritation . In case of eye contact, it is recommended to rinse cautiously with water for at least 15 minutes and seek medical attention if irritation persists .

properties

IUPAC Name

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIQCDLYPPAYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970477
Record name 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide

CAS RN

55104-39-7
Record name 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055104397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFUROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IBM9K96Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Reactant of Route 2
Reactant of Route 2
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Reactant of Route 3
Reactant of Route 3
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Reactant of Route 4
Reactant of Route 4
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Reactant of Route 5
Reactant of Route 5
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Reactant of Route 6
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide

Citations

For This Compound
1
Citations
G Marchetti, GF Di Francesco… - Bollettino della Societa …, 1979 - pubmed.ncbi.nlm.nih.gov
[Effects of a new beta-blocking drug, DL 071-IT, on the myocardial contractile state in the waking dog; a comparison with 9 known beta blockaders] [Effects of a new beta-blocking drug, …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.